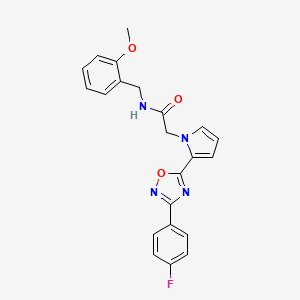

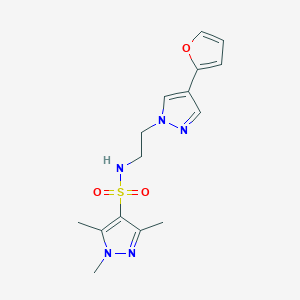

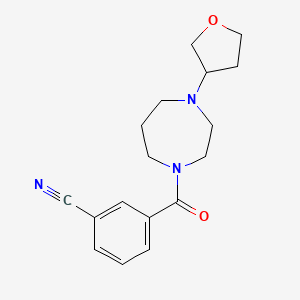

![molecular formula C15H21N3O3S2 B2966025 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide CAS No. 1260907-30-9](/img/structure/B2966025.png)

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide” is a chemical compound with a complex structure . The exact molecular formula and weight may vary depending on the specific compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a sulfanyl group, and a 2-methoxyethyl group . The exact structure would depend on the specific compound .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research involving closely related compounds to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide focuses on the examination of crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs reveal the compounds' folded conformation, where the pyrimidine ring inclines at significant angles to the benzene ring, showcasing their potential in drug design due to the structural adaptability of such molecules (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Several derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , have been synthesized to assess their antimicrobial and antitumor activities. For example, a study on pyrimidinone and oxazinone derivatives fused with thiophene rings revealed significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012). Similarly, novel thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Radiosynthesis for Imaging Applications

The radiosynthesis of [18F]PBR111, a derivative of 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, highlights the application of related structures in positron emission tomography (PET) for imaging the translocator protein (18 kDa). This demonstrates the compound's relevance in diagnosing and monitoring diseases by providing a method for in vivo imaging with high specificity and sensitivity (Dollé et al., 2008).

Synthesis and Chemical Reactivity

Research into the chemical reactivity and synthesis of related compounds, such as the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, provides insights into creating derivatives with potential therapeutic applications. These studies involve the exploration of Schiff bases, pyrazoles, and other heterocyclic compounds through reactions with bifunctional nucleophiles, underscoring the versatility and potential of the core structure in drug development (Farouk et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-3-4-7-18-14(20)13-11(5-9-22-13)17-15(18)23-10-12(19)16-6-8-21-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIHMBXCPXRHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

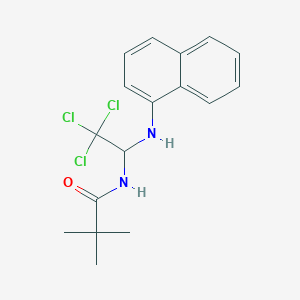

![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)

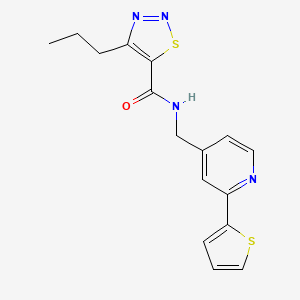

![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

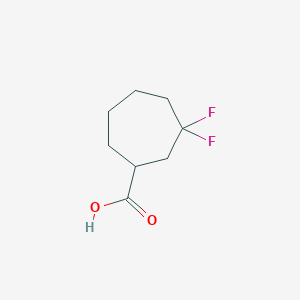

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)